molecular formula C11H14N2O3 B8685589 5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole

5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole

Cat. No.: B8685589
M. Wt: 222.24 g/mol
InChI Key: MIHSPMIQTDLALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole is an organic compound with a complex structure that includes a nitro group, a methoxy group, and a dihydroindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole typically involves multiple steps, starting from readily available precursors. One common approach is the nitration of a suitable indole derivative, followed by methylation and subsequent reduction to introduce the dihydro functionality. The reaction conditions often involve the use of strong acids for nitration, methylating agents like methyl iodide, and reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium hydride or lithium aluminum hydride for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-dimethyl-5-methoxy-4,5’-biisoxazole
  • 3,3-dimethyl-5-methoxy-4,5’-bi-1,2-oxazole

Uniqueness

5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole is unique due to the presence of both a nitro group and a methoxy group on the indole core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole

InChI

InChI=1S/C11H14N2O3/c1-11(2)6-12-8-5-9(13(14)15)10(16-3)4-7(8)11/h4-5,12H,6H2,1-3H3

InChI Key

MIHSPMIQTDLALK-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=CC(=C(C=C21)OC)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-acetyl-3,3-dimethyl-5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole (2.55 g, 9.65 mmol) in methanol (75 mL) was treated with 4.0N HCl in dioxane (19.30 mL, 77 mmol) and maintained at 70° C. for 16 hours. The solution was concentrated under reduced pressure, solids were triturated with diethyl ether and the slurry was filtered to afford 3,3-dimethyl-5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole (2.340 g, 94% yield) as an orange solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.68 (s, 1 H), 7.36 (s, 1 H), 3.89 (s, 3 H), 3.41 (s, 2 H), 1.33 (s, 6 H).
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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